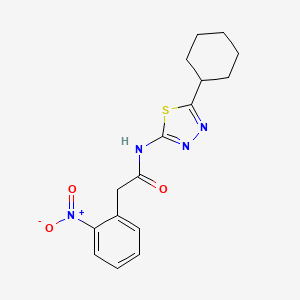![molecular formula C17H30N6O4 B5802688 N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide, also known as BAPTA-2, is a synthetic compound used in scientific research as a calcium chelator. It is widely used to study the role of calcium ions in various biological processes, including cell signaling, gene expression, and apoptosis.
Mecanismo De Acción
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide acts as a calcium chelator, binding to calcium ions and preventing them from participating in biological processes. Calcium ions are essential for many cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. By chelating calcium ions, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can selectively block specific calcium-dependent processes, allowing researchers to investigate the role of calcium ions in various biological processes.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide has several biochemical and physiological effects. It can block calcium-dependent processes, leading to changes in cellular signaling, gene expression, and protein synthesis. N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can also inhibit muscle contraction, neurotransmitter release, and hormone secretion. Additionally, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can induce apoptosis in certain cell types, making it a useful tool for investigating the role of calcium ions in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide has several advantages for lab experiments. It is a highly specific calcium chelator, allowing researchers to selectively block specific calcium-dependent processes. N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is also membrane-permeable, making it effective at penetrating cell membranes and blocking intracellular calcium signaling. However, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide has some limitations. It can bind to other metal ions, such as magnesium and zinc, which can affect its specificity. Additionally, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can induce cell death in certain cell types, making it important to use it at appropriate concentrations and in appropriate cell types.
Direcciones Futuras
There are several future directions for N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide research. One potential direction is to investigate the role of calcium ions in cancer cell proliferation and metastasis. N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide could be used to selectively block calcium-dependent processes involved in cancer cell growth and migration, leading to the development of new cancer therapies. Another potential direction is to investigate the role of calcium ions in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide could be used to study the effects of calcium ion dysregulation on neuronal function and survival, leading to the development of new treatments for these diseases. Overall, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is a powerful tool for investigating the role of calcium ions in various biological processes, and its future applications are promising.
Métodos De Síntesis
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide can be synthesized by reacting BAPTA with cyclohexyl isocyanate. BAPTA is a well-known calcium chelator, and its modification with cyclohexyl isocyanate increases its lipophilicity, making it more effective at penetrating cell membranes. The reaction between BAPTA and cyclohexyl isocyanate results in the formation of N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide, which is a white crystalline solid with a molecular weight of 618.8 g/mol.
Aplicaciones Científicas De Investigación
N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is widely used in scientific research to study the role of calcium ions in various biological processes. It is a powerful tool for investigating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is also used to study the role of calcium ions in synaptic transmission, muscle contraction, and hormone secretion. Additionally, N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide is used to investigate the effects of calcium ion chelation on gene expression and protein synthesis.
Propiedades
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-(cyclohexylcarbamoyloxyimino)propylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O4/c18-14(22-26-16(24)20-12-7-3-1-4-8-12)11-15(19)23-27-17(25)21-13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,18,22)(H2,19,23)(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGVOXZOKSOWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(CC(=NOC(=O)NC2CCCCC2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[(3Z)-1,3-diamino-3-(cyclohexylcarbamoyloxyimino)propylidene]amino] N-cyclohexylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)

![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)



![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)